molecular formula C9H19FN2 B13696922 2-(4-Fluoro-4-piperidyl)-N,N-dimethylethanamine

2-(4-Fluoro-4-piperidyl)-N,N-dimethylethanamine

Cat. No.: B13696922
M. Wt: 174.26 g/mol
InChI Key: MMSIGTKSDFHTAT-UHFFFAOYSA-N
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Description

2-(4-Fluoro-4-piperidyl)-N,N-dimethylethanamine is a chemical compound that features a piperidine ring substituted with a fluorine atom and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-4-piperidyl)-N,N-dimethylethanamine typically involves the reaction of 4-fluoropiperidine with N,N-dimethylethanamine under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-4-piperidyl)-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the fluorine atom is replaced by other halogens or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Fluoro-4-piperidyl)-N,N-dimethylethanamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-4-piperidyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom in the piperidine ring may enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-4-piperidyl)methanol
  • Ethyl 2-(4-fluoro-4-piperidyl)acetate

Uniqueness

2-(4-Fluoro-4-piperidyl)-N,N-dimethylethanamine is unique due to its specific substitution pattern and the presence of both a fluorine atom and an ethylamine chain. This combination of features may confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H19FN2

Molecular Weight

174.26 g/mol

IUPAC Name

2-(4-fluoropiperidin-4-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C9H19FN2/c1-12(2)8-5-9(10)3-6-11-7-4-9/h11H,3-8H2,1-2H3

InChI Key

MMSIGTKSDFHTAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1(CCNCC1)F

Origin of Product

United States

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